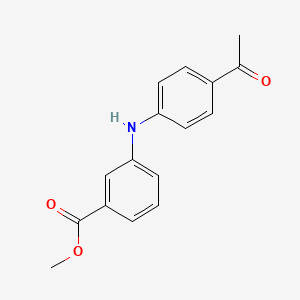

Methyl 3-(4-acetylanilino)benzoate

Description

Methyl 3-(4-acetylanilino)benzoate is a substituted benzoate ester featuring an acetylanilino group at the 3-position of the benzene ring. This compound combines structural motifs of both benzoic acid derivatives and aromatic amines, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C16H15NO3 |

|---|---|

Molecular Weight |

269.3 |

IUPAC Name |

methyl 3-(4-acetylanilino)benzoate |

InChI |

InChI=1S/C16H15NO3/c1-11(18)12-6-8-14(9-7-12)17-15-5-3-4-13(10-15)16(19)20-2/h3-10,17H,1-2H3 |

InChI Key |

QJEXOUVNAWGIAG-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 3-(4-acetylanilino)benzoate, we compare it with three classes of analogs: alkyl benzoates, anilino-substituted benzoates, and complex aromatic esters. Key differences in substituents, synthesis, and properties are highlighted below.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The 4-acetylanilino group in the target compound introduces hydrogen-bonding capacity and steric bulk compared to simpler alkyl benzoates like methyl benzoate. This may enhance solubility in polar solvents and influence binding to biological targets. Compared to (Z)-Methyl 3-(4-ethoxy-anilino)but-2-enoate , the acetyl group in the target compound could increase metabolic stability relative to the ethoxy group, which is prone to oxidative cleavage.

Synthetic Routes: The synthesis of this compound likely involves acylation of 3-aminobenzoate derivatives or coupling reactions, contrasting with the InBr3-catalyzed method used for α,β-unsaturated analogs . Complex analogs like the piperazinyl-substituted benzoate require multi-step protocols, suggesting that the target compound’s synthesis may be comparatively straightforward.

Physicochemical and Biological Properties: Solubility: The acetylanilino group may improve water solubility relative to unsubstituted methyl benzoate, which is lipophilic and widely used in cosmetics . Toxicity: While methyl benzoate exhibits low acute toxicity (LD50 > 2000 mg/kg in rats) , the anilino and acetyl groups in the target compound could introduce hepatotoxic or nephrotoxic risks, necessitating further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.